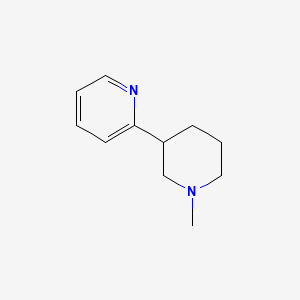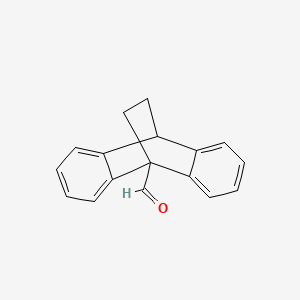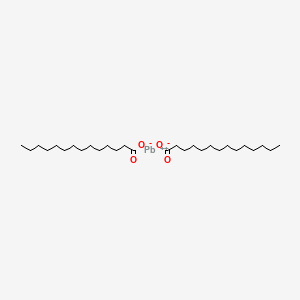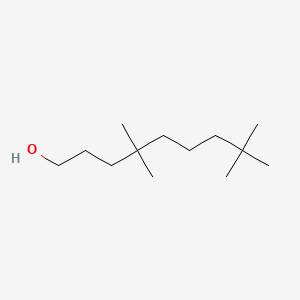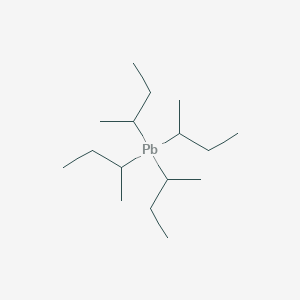
Plumbane, tetrakis(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Plumbane, tetrakis(1-methylpropyl)- typically involves the reaction of lead(IV) chloride with 1-methylpropyl magnesium bromide in an ether solvent. The reaction proceeds under an inert atmosphere to prevent oxidation and is usually carried out at low temperatures to control the reaction rate and yield. The general reaction can be represented as follows:
PbCl4+4C4H9MgBr→Pb(C4H9)4+4MgBrCl
Analyse Chemischer Reaktionen
Plumbane, tetrakis(1-methylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead(IV) oxide and other lead-containing byproducts. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reduction reactions can convert the lead(IV) center to lead(II) or elemental lead. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The 1-methylpropyl groups can be substituted with other alkyl or aryl groups through reactions with organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields lead(IV) oxide and 1-methylpropyl alcohol.
Wissenschaftliche Forschungsanwendungen
Plumbane, tetrakis(1-methylpropyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Research into the biological effects of organolead compounds often uses Plumbane, tetrakis(1-methylpropyl)- as a model compound to study lead toxicity and its biochemical interactions.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding lead poisoning and developing treatments for lead exposure.
Industry: Its applications in industry are limited due to the toxicity of lead compounds, but it is sometimes used in specialized chemical processes.
Wirkmechanismus
The mechanism by which Plumbane, tetrakis(1-methylpropyl)- exerts its effects is primarily through its interaction with biological molecules. Lead ions can bind to sulfhydryl groups in proteins, disrupting their function. This compound can also interfere with calcium-dependent processes by mimicking calcium ions, leading to various toxic effects.
Vergleich Mit ähnlichen Verbindungen
Plumbane, tetrakis(1-methylpropyl)- can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar toxicological profiles due to the presence of lead, Plumbane, tetrakis(1-methylpropyl)- is unique in its specific alkyl group substitutions, which can influence its reactivity and applications.
Similar Compounds
- Tetraethyllead (Pb(C2H5)4)
- Tetramethyllead (Pb(CH3)4)
- Tetrabutyllead (Pb(C4H9)4)
These compounds differ in their alkyl group substitutions, which can affect their physical properties and reactivity.
Eigenschaften
CAS-Nummer |
65151-08-8 |
|---|---|
Molekularformel |
C16H36Pb |
Molekulargewicht |
435 g/mol |
IUPAC-Name |
tetra(butan-2-yl)plumbane |
InChI |
InChI=1S/4C4H9.Pb/c4*1-3-4-2;/h4*3H,4H2,1-2H3; |
InChI-Schlüssel |
SUADNXIDWOGBDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Pb](C(C)CC)(C(C)CC)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





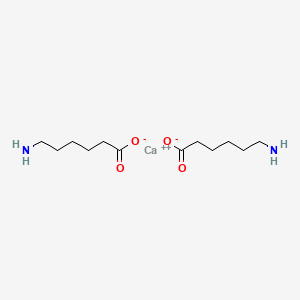
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)

